![molecular formula C9H7N3 B2368691 2-(Pyridin-3-yl)pyrazine CAS No. 93844-97-4](/img/structure/B2368691.png)
2-(Pyridin-3-yl)pyrazine
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Overview
Description
“2-(Pyridin-3-yl)pyrazine” is a compound with the molecular formula C9H7N3. It has a molecular weight of 157.17 g/mol . The compound is also known by other synonyms such as 2-pyridin-3-ylpyrazine and has the CAS number 93844-97-4 .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-yl)pyrazine” can be represented by the InChI code InChI=1S/C9H7N3/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-7H
and the canonical SMILES C1=CC(=CN=C1)C2=NC=CN=C2
. These representations provide a detailed description of the arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-3-yl)pyrazine” include a molecular weight of 157.17 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 38.7 Ų and a heavy atom count of 12 .
Scientific Research Applications
Biological Activities
Pyrrolopyrazine derivatives, which include 2-(Pyridin-3-yl)pyrazine, have shown a wide range of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Antitubercular Agents
Compounds bearing pyrazine and 1,2,4-triazole analogues have been synthesized and evaluated as potent antitubercular agents . These compounds have shown significant efficacy against the Mycobacterium tuberculosis H37Rv strain .
Electrochemical Sensing of DNA
Certain pyrido[2,3-b]pyrazine based heterocyclic compounds have been utilized for the first time in electrochemical sensing of DNA .
In Vitro Antioxidant Activity
Compounds based on the pyrido[2,3-b]pyrazine structure have also been tested for their in vitro antioxidant activity .
Antiurease Activity
These compounds have also been evaluated for their antiurease activity .
Nonlinear Optical (NLO) Technological Applications
High NLO response revealed that pyrido[2,3-b]pyrazin based heterocyclic compounds had very remarkable contributions towards NLO technological applications .
Bioimaging
Organic room temperature phosphorescence (RTP) applications in several fields such as bioimaging are emerging .
Anti-counterfeiting
Future Directions
properties
IUPAC Name |
2-pyridin-3-ylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRMWHFALRWZTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)pyrazine |
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